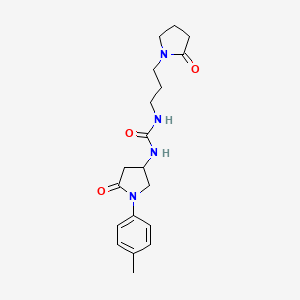

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-14-5-7-16(8-6-14)23-13-15(12-18(23)25)21-19(26)20-9-3-11-22-10-2-4-17(22)24/h5-8,15H,2-4,9-13H2,1H3,(H2,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWHDQWRUSOLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactamization of γ-Amino Acids

The 5-oxopyrrolidine core is typically synthesized via cyclization of γ-amino acid derivatives. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid (PMC article) serves as a precursor for analogous structures. Reaction steps include:

- Protection of the amine : Acetylation of 4-aminophenyl groups using acetic anhydride.

- Cyclization : Intramolecular lactamization under acidic or thermal conditions to form the γ-lactam ring.

- Deprotection : Hydrolysis of the acetamide to yield 5-oxo-1-(p-tolyl)pyrrolidin-3-amine.

Key reaction conditions :

- Cyclization: Reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

- Yield: ~70–80% after purification by recrystallization.

Synthesis of the 3-(2-Oxopyrrolidin-1-yl)propyl Subunit

Alkylation of 2-Oxopyrrolidine

The propyl-linked pyrrolidinone is synthesized via nucleophilic substitution:

- Preparation of 1-(3-chloropropyl)-2-oxopyrrolidine : Reaction of 2-oxopyrrolidine with 1-bromo-3-chloropropane in the presence of NaH.

- Amine displacement : Treatment with ammonia or a primary amine to replace the chloride, forming 3-(2-oxopyrrolidin-1-yl)propylamine.

Optimization notes :

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling (Route A)

3-(2-Oxopyrrolidin-1-yl)propyl isocyanate is prepared by treating the corresponding amine with phosgene or triphosgene:

- Phosgenation : Reaction of 3-(2-oxopyrrolidin-1-yl)propylamine with triphosgene in dichloromethane at 0°C.

- Coupling : Addition of 5-oxo-1-(p-tolyl)pyrrolidin-3-amine to the isocyanate in anhydrous THF, yielding the urea.

Critical parameters :

Carbodiimide-Mediated Coupling (Route B)

A safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) :

- Activation : Mixing 3-(2-oxopyrrolidin-1-yl)propylamine with EDC/NHS in DMF to form an active ester.

- Urea formation : Reaction with 5-oxo-1-(p-tolyl)pyrrolidin-3-amine at pH 7–8.

Advantages :

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

Competing Side Reactions

Purification Strategies

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

- Recrystallization : Ethanol/water mixtures for final product purification (purity >98%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Isocyanate coupling | 70 | 95 | High atom economy |

| Carbodiimide coupling | 85 | 98 | Avoids toxic reagents |

| Stepwise assembly | 60 | 90 | Modular flexibility |

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for treating diseases.

Industry: Used in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidinone and urea derivatives, focusing on molecular features, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Key Observations:

Structural Variations and Bioactivity: The target compound’s p-tolyl group contrasts with electron-withdrawing substituents (e.g., chloro, hydroxyl) in ’s antioxidants. Urea-linked heterocycles (e.g., pyrazole in MK13 , indole in ) demonstrate the versatility of this core in diverse therapeutic contexts, though bioactivity depends on substituent electronic and steric profiles.

Synthetic Approaches: and highlight condensation and reflux methods for pyrrolidinone and urea synthesis. The target compound likely requires similar steps, such as coupling a p-tolyl-pyrrolidinone precursor with a 2-oxopyrrolidinylpropyl isocyanate.

Its urea and pyrrolidinone groups may confer moderate solubility, while the p-tolyl group enhances lipophilicity, favoring CNS penetration or protein binding .

Structural Conformation: Ring puckering in pyrrolidinone moieties (as analyzed via X-ray in and methodologies in ) could influence binding interactions. The p-tolyl group’s planar structure may facilitate π-π stacking in hydrophobic pockets, a feature absent in aliphatic substituents.

Biological Activity

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique molecular structure that includes a pyrrolidine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula of the compound is , with a molecular weight of approximately 358.5 g/mol. The presence of both the p-tolyl group and the oxopyrrolidine moiety suggests enhanced lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.5 g/mol |

| Structure | Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds, it was found that specific structural modifications led to enhanced activity against A549 cells. For example, compounds with free amino groups exhibited greater anticancer properties while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this class of compounds are also noteworthy. Research has indicated that 5-oxopyrrolidine derivatives possess selective activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. This suggests that this compound could be a valuable candidate for developing new antimicrobial therapies .

Table: Antimicrobial Activity Against Multidrug-resistant Strains

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| Compound 21 | Staphylococcus aureus | High |

| Compound 18 | Escherichia coli | Moderate |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets and pathways relevant to cancer and microbial resistance mechanisms. The structural features contribute to its ability to modulate enzyme activities and cellular signaling pathways, enhancing its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves:

Pyrrolidinone ring formation via cyclization of precursor amines or lactam intermediates under acidic/basic conditions.

Urea linkage introduction using carbodiimide coupling agents (e.g., EDCI) or isocyanate intermediates .

Propyl chain functionalization with 2-oxopyrrolidin-1-yl groups via nucleophilic substitution (e.g., using potassium iodide as a catalyst) .

Optimization Strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during urea bond formation .

- Catalyst use : Sodium hydride or potassium carbonate enhances nucleophilic substitution efficiency .

Q. How is the structural integrity of the compound confirmed after synthesis?

Methodological Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm for p-tolyl) and urea carbonyls (δ 155–160 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals from pyrrolidinone rings .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 428.2 g/mol) .

- X-ray crystallography : Validates 3D conformation, particularly hydrogen bonding between urea and pyrrolidinone moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase or protease active sites. Focus on urea’s hydrogen bonding with catalytic residues (e.g., serine in proteases) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

- Pharmacophore modeling : Identify critical features (e.g., urea as a hydrogen bond donor/acceptor) for activity against neurodegenerative disease targets .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved across studies?

Methodological Answer: Contradictions often arise from:

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8), ionic strength, or reducing agents (DTT) alter enzyme activity .

- Cell line variability : Use standardized lines (e.g., HEK293 for kinase assays) and validate with orthogonal assays (SPR, ITC) .

- Compound stability : Degradation in DMSO stock solutions (test via HPLC at t = 0, 24, 48 hrs) .

Validation Protocol:

Dose-response curves across 3+ independent replicates.

Counter-screening against off-targets (e.g., GPCRs) to confirm specificity .

Q. What strategies mitigate metabolic instability of the urea moiety in vivo?

Methodological Answer:

- Prodrug design : Mask urea as a carbamate ester, improving plasma stability .

- Structural analogs : Replace urea with bioisosteres (e.g., thiourea or cyanoguanidine) while retaining H-bonding capacity .

- Formulation : Use PEGylated nanoparticles to reduce renal clearance and prolong half-life .

Q. How to resolve low solubility in aqueous buffers for cellular assays?

Methodological Answer:

- Co-solvents : Use ≤0.1% DMSO or cyclodextrin-based solubilizers .

- Salt forms : Prepare hydrochloride or mesylate salts (improve solubility by 5–10x) .

- Particle size reduction : Nanomilling (<200 nm) enhances dissolution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.